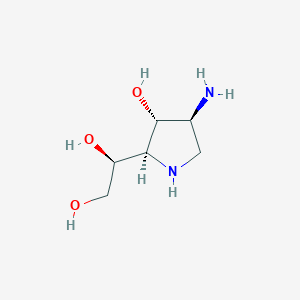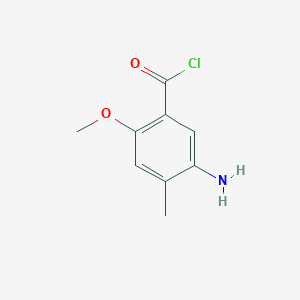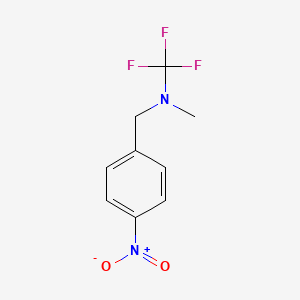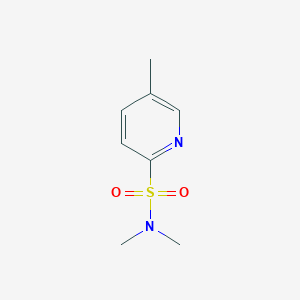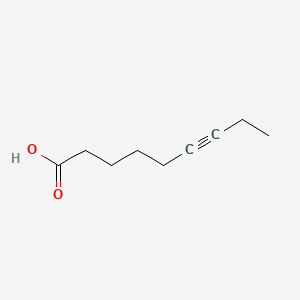
6-Nonynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nonynoic acid is an organic compound with the molecular formula C9H14O2 It is a nine-carbon fatty acid with a triple bond between the sixth and seventh carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
6-Nonynoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-nonyn-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of nitriles. For example, 6-nonynonitrile can be hydrolyzed in the presence of a strong acid or base to yield this compound. This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions
6-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The carboxyl group in this compound can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Esters, amides
科学的研究の応用
6-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique triple bond makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
作用機序
The mechanism of action of 6-Nonynoic acid involves its interaction with various molecular targets and pathways. Its triple bond allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes.
類似化合物との比較
Similar Compounds
Nonanoic acid: A saturated fatty acid with the molecular formula C9H18O2. Unlike 6-Nonynoic acid, it lacks a triple bond, making it less reactive in certain chemical reactions.
Octynoic acid: An eight-carbon fatty acid with a triple bond. It shares some chemical properties with this compound but has a shorter carbon chain.
Decynoic acid: A ten-carbon fatty acid with a triple bond. It has similar reactivity to this compound but with a longer carbon chain.
Uniqueness of this compound
This compound’s unique structure, featuring a triple bond at the sixth carbon, gives it distinct chemical properties. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo diverse chemical reactions sets it apart from similar compounds, providing researchers with a versatile tool for scientific exploration.
特性
CAS番号 |
56630-31-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
non-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,5-8H2,1H3,(H,10,11) |
InChIキー |
JYHVTTAHMRXBQX-UHFFFAOYSA-N |
正規SMILES |
CCC#CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



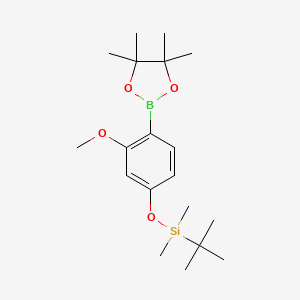

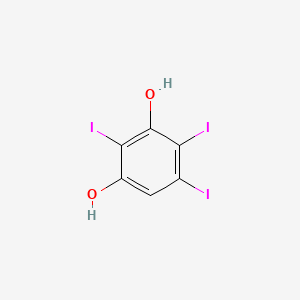
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
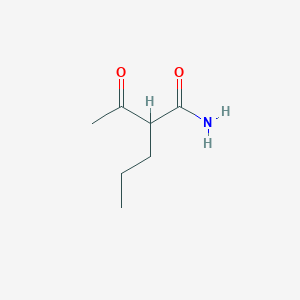



![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
